Benzyl Piperidine-4-carboxylate
Overview
Description
Benzyl Piperidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activity in Steroid-5alpha-Reductase
Benzyl Piperidine-4-carboxylate and its derivatives show significant potential in inhibiting steroid-5alpha-reductase, an enzyme linked with hormonal conditions. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been explored for their inhibitory activity toward 5alpha-reductase isozymes 1 and 2 in human and rat models, displaying a broad range of inhibitory potencies. This suggests its possible therapeutic applications in diseases related to steroid metabolism (Picard et al., 2000).
Mycobacterium tuberculosis GyrB Inhibition
Derivatives of this compound, such as thiazole-aminopiperidine hybrid analogues, have been designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis drugs (Jeankumar et al., 2013).
Synthesis of Piperidine Derivatives from Serine
This compound has been used as an intermediate in synthesizing various piperidine derivatives from serine. These derivatives have potential applications in producing a range of substituted piperidine subunits, useful in various chemical and pharmaceutical contexts (Acharya & Clive, 2010).
Microbial Reduction Studies
In microbial reduction studies, this compound derivatives have shown high diastereo- and enantioselectivities. Microorganisms like Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, highlighting its potential in stereo-specific organic syntheses (Guo et al., 2006).
Anti-Acetylcholinesterase Activity
This compound derivatives also exhibit anti-acetylcholinesterase activity, which is significant in treating neurodegenerative disorders like Alzheimer's disease. The synthesis of 1-benzyl-4-[2-phthalimidoethyl]piperidine and related derivatives has been explored for their potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that piperidine derivatives can exhibit a wide range of biological activities, including anti-inflammatory properties
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, including those involved in inflammation and cancer
Pharmacokinetics
It is known that piperidine derivatives can exhibit various pharmacokinetic properties, influencing their bioavailability
Result of Action
Piperidine derivatives have been associated with various biological effects, including anti-inflammatory and anticancer activities
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds
Properties
IUPAC Name |
benzyl piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHAAHASZMYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465092 | |
Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103824-89-1 | |
Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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